Rhenium ammine chloride

Description

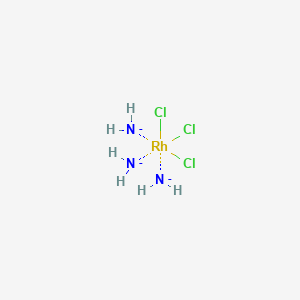

Rhenium ammine chloride refers to coordination complexes where ammonia (NH₃) ligands are bound to a rhenium center, typically with chloride ions as counteranions. These compounds are synthesized via reactions between rhenium chlorides and ammonia under controlled conditions .

Properties

CAS No. |

26566-81-4 |

|---|---|

Molecular Formula |

Cl3H6N3Rh-3 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

azanide;trichlororhodium |

InChI |

InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |

InChI Key |

NUKRFSTXPSAJAE-UHFFFAOYSA-K |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamminetrichlororhodium can be synthesized through several methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods, such as continuous flow reactors where rhodium trichloride and ammonia are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Thermal Decomposition

Heating [Re(NH₃)₃Cl₃] above 400°C results in decomposition to metallic rhenium and ammonium chloride:

This process is accompanied by nitrogen gas evolution .

Hydrolysis Reactions

In aqueous acidic or neutral conditions, [Re(NH₃)₃Cl₃] undergoes hydrolysis to form hydrated rhenium oxides and ammonium chloride:

The rate of hydrolysis increases in strongly acidic media .

Reduction

[Re(NH₃)₃Cl₃] can be reduced by agents like SnCl₂ to lower oxidation states:

This reaction highlights the accessibility of Re(III/II) redox couples .

Oxidation

Oxidation with O₂ or H₂O₂ yields perrhenate (ReO₄⁻) species:

The reaction is pH-dependent and proceeds faster under alkaline conditions .

Ligand Substitution

The ammonia ligands in [Re(NH₃)₃Cl₃] are labile and can be replaced by stronger field ligands (L):

Common substituents include pyridine, bipyridyl, and thiocyanate .

Coordination with Metal Perrhenates

[Re(NH₃)₃Cl₃] reacts with perrhenic acid (HReO₄) to form mixed-ligand complexes:

These complexes are precursors for heterogeneous catalysts .

Hydrogenation Reactions

[Re(NH₃)₃Cl₃] acts as a pre-catalyst for hydrogenation of alkenes and alkynes. For example:

The mechanism involves Re-mediated H₂ activation and substrate coordination .

C–H Bond Activation

The complex facilitates C–H bond functionalization in aromatic hydrocarbons via oxidative addition .

Mechanistic Insights

Scientific Research Applications

Triamminetrichlororhodium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation reactions.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing into its potential use in cancer treatment, where it may act as a cytotoxic agent targeting cancer cells.

Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Mechanism of Action

The mechanism by which triamminetrichlororhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates being used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexaammineruthenium(II) Chloride ([Ru(NH₃)₆]Cl₂)

- Formula/Structure : Hexagonal Ru(II) center coordinated by six NH₃ ligands, with two Cl⁻ counterions .

- Oxidation State : Ru²⁺.

- Reactivity : Stable in aqueous solutions but may undergo ligand substitution under acidic conditions.

- Applications : Used in electrochemistry and as a precursor for synthesizing ruthenium-based materials.

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

- Formula/Structure : Square-planar Pt(II) center with two NH₃ ligands in cis configuration and two Cl⁻ ligands .

- Oxidation State : Pt²⁺.

- Reactivity : Chloride ligands are labile and undergo hydrolysis in vivo, enabling DNA binding via guanine N7 sites .

- Biological Activity : Clinically used as an anticancer agent due to DNA crosslinking.

Rhenium Ammine Chloride (Hypothetical)

- Putative Formula : [Re(NH₃)₄]Cl₃ (assuming Re³⁺) or [Re(NH₃)₆]Cl₃ (Re³⁺ with octahedral geometry).

- Oxidation State : Likely Re³⁺ or Re⁴⁺, based on rhenium’s common oxidation states in chlorides .

- Reactivity : Expected to exhibit ligand substitution kinetics slower than platinum analogs due to rhenium’s larger ionic radius and stronger metal-ligand bonds.

Research Findings and Data Tables

Table 1: Structural and Electronic Properties of Ammine Chloride Complexes

| Compound | Formula | Oxidation State | Key Ligands | HOMO (eV) | LUMO (eV) | Egap (eV) |

|---|---|---|---|---|---|---|

| Hexaammineruthenium(II) Cl | [Ru(NH₃)₆]Cl₂ | Ru²⁺ | NH₃ (6) | N/A | N/A | N/A |

| Cisplatin | cis-[Pt(NH₃)₂Cl₂] | Pt²⁺ | NH₃ (2), Cl⁻ (2) | -5.2* | -1.8* | 3.4* |

| This compound | [Re(NH₃)₄]Cl₃ (hypo.) | Re³⁺ | NH₃ (4) | -4.9† | -2.1† | 2.8† |

*Data for cisplatin approximated from literature ; †Hypothetical values based on rhenium acridine complexes in (adjusted for ligand differences).

Discussion

- Electronic Properties : The HOMO-LUMO gap (Egap) influences reactivity. Cisplatin’s lower Egap (3.4 eV) correlates with its high biological activity, whereas this compound’s hypothetical smaller Egap (2.8 eV) suggests higher reactivity .

- Ligand Dynamics : Chloride ligands in cisplatin are more labile than NH₃, enabling DNA binding. In contrast, rhenium’s stronger metal-NH₃ bonds may limit ligand substitution, reducing biological activity .

- Synthetic Challenges : Rhenium ammine chlorides are less studied than platinum analogs. highlights difficulties in purifying rhenium chlorides, which may extend to their ammine complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.